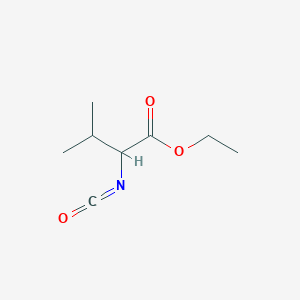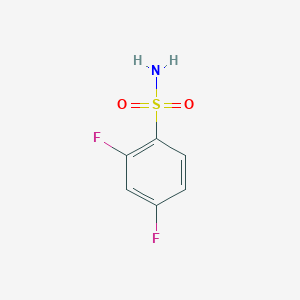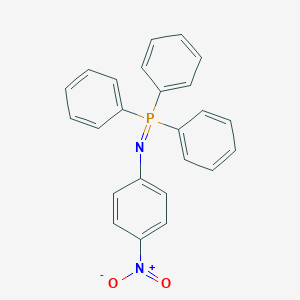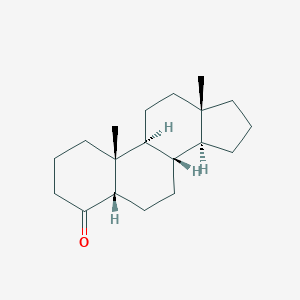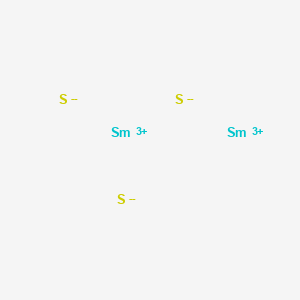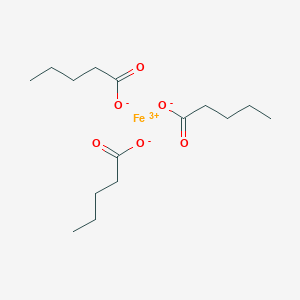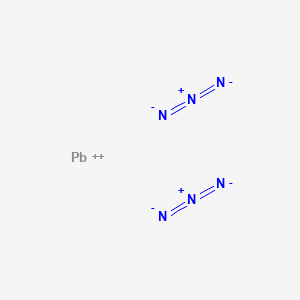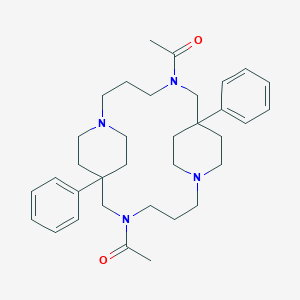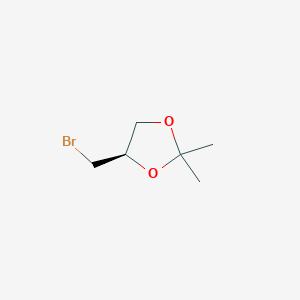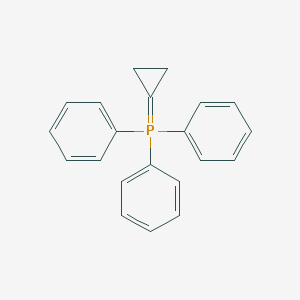![molecular formula C10H16N2O4 B083697 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate CAS No. 14205-40-4](/img/structure/B83697.png)
2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate, also known as ABEI, is a chemical compound that has gained attention in the scientific community for its potential applications in biochemical research. ABEI is a fluorescent probe that can be used to detect reactive oxygen species (ROS) and nitric oxide (NO) in biological systems.
作用機序
2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate works by reacting with ROS and NO to form a fluorescent product. The reaction between 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate and ROS is mediated by the formation of a dioxetane intermediate, which undergoes a chemiluminescent reaction to produce light. The reaction between 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate and NO is mediated by the formation of a nitroso derivative, which also produces light upon excitation.
生化学的および生理学的効果
2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate has been shown to be a highly sensitive and specific probe for the detection of ROS and NO in biological systems. The use of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate has led to the discovery of new signaling pathways and the elucidation of the role of ROS and NO in various physiological processes. 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate has also been used to monitor the efficacy of antioxidant and anti-inflammatory agents in vivo.
実験室実験の利点と制限
The advantages of using 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate include its high sensitivity and specificity for ROS and NO detection, its ease of use, and its compatibility with various biological systems. However, 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate has some limitations, including its potential toxicity at high concentrations, its susceptibility to interference from other fluorescent probes, and its limited ability to detect specific ROS and NO species.
将来の方向性
There are several future directions for the use of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate in biochemical research. These include the development of new derivatives of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate with improved sensitivity and selectivity for specific ROS and NO species, the use of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate in high-throughput screening assays for the discovery of new drugs, and the application of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate in clinical settings for the diagnosis and monitoring of diseases. Additionally, the combination of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate with other imaging techniques such as confocal microscopy and electron microscopy could provide a more comprehensive understanding of the role of ROS and NO in biological systems.
Conclusion
In conclusion, 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate is a promising fluorescent probe that has the potential to revolutionize the field of biochemical research. Its ability to detect ROS and NO with high sensitivity and specificity makes it a valuable tool for understanding the underlying mechanisms of various diseases. However, more research is needed to fully realize the potential of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate and to address its limitations.
合成法
The synthesis of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate involves the reaction of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl chloride with (Z)-3-aminobut-2-enoic acid in the presence of a base such as triethylamine. The resulting product is a yellow powder that is soluble in water and organic solvents.
科学的研究の応用
2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate has been used extensively in biochemical research as a fluorescent probe for the detection of ROS and NO. ROS and NO are important signaling molecules that play a role in various physiological processes such as cell signaling, immune response, and regulation of vascular tone. The detection of ROS and NO is crucial for understanding the underlying mechanisms of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
特性
CAS番号 |
14205-40-4 |
|---|---|
製品名 |
2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate |
分子式 |
C10H16N2O4 |
分子量 |
228.24 g/mol |
IUPAC名 |
2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate |
InChI |
InChI=1S/C10H16N2O4/c1-7(11)5-9(13)15-3-4-16-10(14)6-8(2)12/h5-6H,3-4,11-12H2,1-2H3/b7-5-,8-6- |
InChIキー |
XKZRFLCEABGXJI-SFECMWDFSA-N |
異性体SMILES |
C/C(=C/C(=O)OCCOC(=O)/C=C(\N)/C)/N |
SMILES |
CC(=CC(=O)OCCOC(=O)C=C(C)N)N |
正規SMILES |
CC(=CC(=O)OCCOC(=O)C=C(C)N)N |
その他のCAS番号 |
14205-40-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B83614.png)
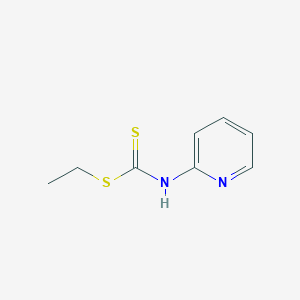
![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)
